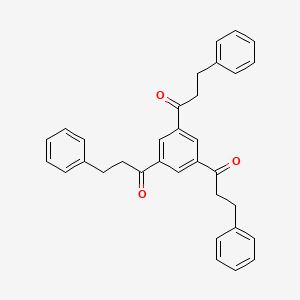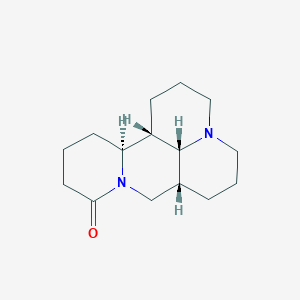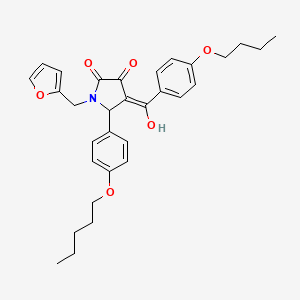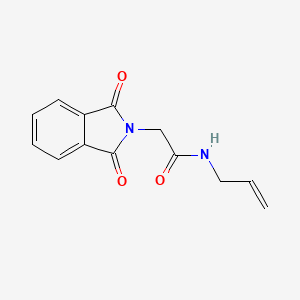
1,1',1''-Benzene-1,3,5-triyltris(3-phenylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) is an organic compound with the molecular formula C33H30O3 It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 3-phenylpropan-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with phenylpropan-1-one derivatives under specific conditions. A common method includes:
Condensation Reaction: Benzene-1,3,5-tricarboxylic acid is reacted with phenylpropan-1-one in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Catalysis: The reaction is often catalyzed by Lewis acids like aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high purity 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one).
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
1,3,5-Tris(3-phenylpropan-1-one)benzene: Similar structure but lacks the central benzene ring.
1,1’,1’'-Tris(3-phenylpropan-1-one)benzene: Similar but with different substitution patterns.
Uniqueness: 1,1’,1’'-Benzene-1,3,5-triyltris(3-phenylpropan-1-one) is unique due to its symmetrical structure and the presence of three phenylpropan-1-one groups, which confer distinct chemical and physical properties compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
50423-37-5 |
|---|---|
Molecular Formula |
C33H30O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[3,5-bis(3-phenylpropanoyl)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C33H30O3/c34-31(19-16-25-10-4-1-5-11-25)28-22-29(32(35)20-17-26-12-6-2-7-13-26)24-30(23-28)33(36)21-18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 |
InChI Key |
ZAHYRSGQYDWHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C(=O)CCC3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)

![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)

![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)



![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)

